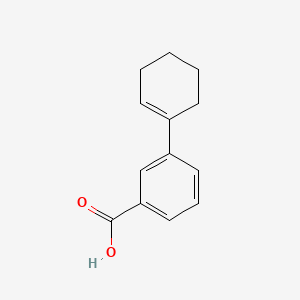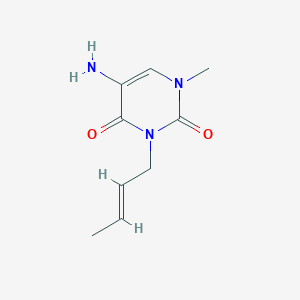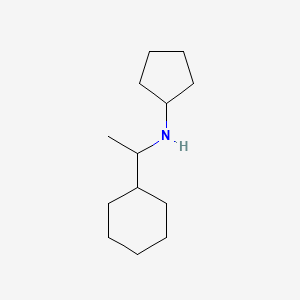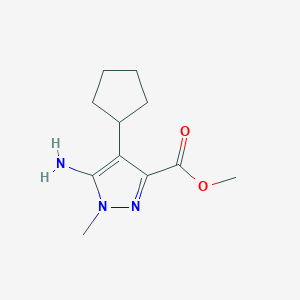
1-Phenylbutane-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylbutane-2-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a butane chain with a phenyl group at the first carbon. This compound is a member of the thiol family, known for their distinctive sulfur-containing functional group. Thiols are often recognized for their strong and unpleasant odors, which are reminiscent of rotten eggs or skunk spray.
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenylbutane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 1-phenylbutane-2-bromide with sodium hydrosulfide (NaSH) in an aqueous or alcoholic medium. The reaction proceeds via an S_N2 mechanism, where the hydrosulfide ion acts as a nucleophile, displacing the bromide ion from the carbon chain .
Industrial Production Methods: In industrial settings, thiols are often produced using thiourea as a nucleophile. The reaction between 1-phenylbutane-2-bromide and thiourea forms an intermediate alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield this compound .
化学反応の分析
Types of Reactions: 1-Phenylbutane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Bromine (Br_2), iodine (I_2), hydrogen peroxide (H_2O_2), potassium permanganate (KMnO_4).
Reducing Agents: Zinc (Zn), hydrochloric acid (HCl).
Nucleophiles: Sodium hydrosulfide (NaSH), thiourea.
Major Products:
Disulfides: Formed from the oxidation of thiols.
Sulfinic and Sulfonic Acids: Formed from further oxidation of thiols.
Thioethers: Formed from nucleophilic substitution reactions.
科学的研究の応用
1-Phenylbutane-2-thiol has several applications in scientific research:
作用機序
The mechanism of action of 1-Phenylbutane-2-thiol involves its thiol group, which can undergo oxidation-reduction reactions. The thiol group can form disulfide bonds, which are crucial in stabilizing protein structures and protecting cells from oxidative damage . Additionally, thiols can act as nucleophiles in substitution reactions, allowing them to participate in various biochemical pathways.
類似化合物との比較
Methanethiol (CH_3SH): A simple thiol with a strong odor, used as an odorant in natural gas.
Ethanethiol (C_2H_5SH): Another simple thiol, commonly used as an odorant and in organic synthesis.
1-Butanethiol (C_4H_9SH): Similar to 1-Phenylbutane-2-thiol but lacks the phenyl group.
Uniqueness: this compound is unique due to the presence of the phenyl group, which can influence its reactivity and physical properties. The phenyl group can provide additional stability and can participate in π-π interactions, making it distinct from simpler thiols .
特性
分子式 |
C10H14S |
|---|---|
分子量 |
166.29 g/mol |
IUPAC名 |
1-phenylbutane-2-thiol |
InChI |
InChI=1S/C10H14S/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
InChIキー |
WDZXMWCVLSAJDH-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1=CC=CC=C1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


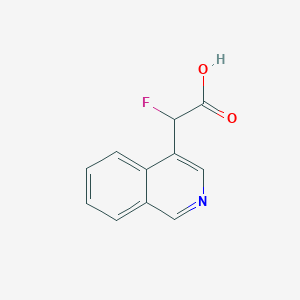

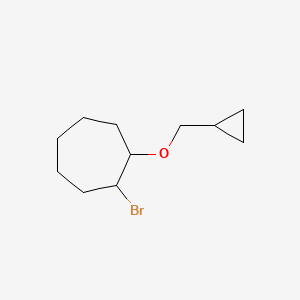
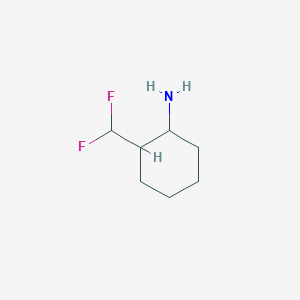


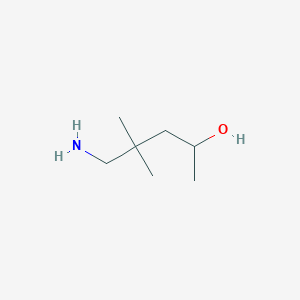

![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13317306.png)

